molecular formula C10H9ClO3S B12573432 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one CAS No. 501904-98-9

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one

Cat. No.: B12573432
CAS No.: 501904-98-9
M. Wt: 244.69 g/mol
InChI Key: UBTBDDSSYVVSAB-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring substituted with a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one typically involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with ethylene carbonate under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Chlorophenyl)sulfanyl]methyl}aniline: Similar structure but with an aniline group instead of a dioxolane ring.

    4-Methyl-1,3-dioxolan-2-one: Similar dioxolane ring but lacks the chlorophenyl sulfanyl group.

Uniqueness

4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one is unique due to the presence of both the chlorophenyl sulfanyl group and the dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

501904-98-9

Molecular Formula

C10H9ClO3S

Molecular Weight

244.69 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C10H9ClO3S/c11-7-1-3-9(4-2-7)15-6-8-5-13-10(12)14-8/h1-4,8H,5-6H2

InChI Key

UBTBDDSSYVVSAB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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